trans-1,4-Dimethylpyrrolidine-3-carboxylic acid

Stereochemistry Medicinal Chemistry Chemical Procurement

trans-1,4-Dimethylpyrrolidine-3-carboxylic acid (CAS 1690089-89-4) is a chiral, nitrogen-containing heterocyclic building block with a pyrrolidine core bearing a carboxylic acid at position 3 and methyl substituents at N-1 and C-4 in a trans relative configuration. Its molecular formula is C₇H₁₃NO₂ with a molecular weight of 143.18 g/mol.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B13632487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1,4-Dimethylpyrrolidine-3-carboxylic acid
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC1CN(CC1C(=O)O)C
InChIInChI=1S/C7H13NO2/c1-5-3-8(2)4-6(5)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6-/m1/s1
InChIKeyMPKQWDPSMOPCAE-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-1,4-Dimethylpyrrolidine-3-carboxylic acid: Stereochemical and Procurement Identity for Medicinal Chemistry Building Blocks


trans-1,4-Dimethylpyrrolidine-3-carboxylic acid (CAS 1690089-89-4) is a chiral, nitrogen-containing heterocyclic building block with a pyrrolidine core bearing a carboxylic acid at position 3 and methyl substituents at N-1 and C-4 in a trans relative configuration . Its molecular formula is C₇H₁₃NO₂ with a molecular weight of 143.18 g/mol . The compound belongs to the broader class of 4-alkyl-pyrrolidine-3-carboxylic acids, which have been disclosed in patent literature as useful intermediates and active scaffolds for the treatment of epilepsy, neurodegenerative disorders, depression, anxiety, pain, and neuropathological conditions [1]. Two distinct CAS registry numbers exist for this chemical space: CAS 1690089-89-4 designates the stereochemically defined trans diastereomer, while CAS 1343158-66-6 represents 1,4-dimethylpyrrolidine-3-carboxylic acid with unspecified relative stereochemistry . This CAS-based stereochemical distinction is the primary differentiation point for procurement, as stereochemistry directly impacts downstream reaction outcomes, biological target engagement, and reproducibility in both medicinal chemistry and chemical biology applications [1].

Stereochemically defined trans isomer (CAS 1690089-89-4)
N-methylated tertiary amine eliminates zwitterion
Free base and HCl salt forms available for solubility needs

Why Stereochemically Undefined 1,4-Dimethylpyrrolidine-3-carboxylic acid Cannot Substitute the trans Isomer in Rigorous Scientific Workflows


Generic substitution of stereochemically undefined 1,4-dimethylpyrrolidine-3-carboxylic acid (CAS 1343158-66-6) for the trans-configured isomer (CAS 1690089-89-4) introduces uncontrolled diastereomeric composition that directly compromises experimental reproducibility . In the pyrrolidine-3-carboxylic acid scaffold, the relative orientation of the C-3 carboxyl and C-4 methyl substituents governs both the three-dimensional presentation of functional groups and the conformational preferences of the pyrrolidine ring [1]. Patent literature on branched alkyl pyrrolidine-3-carboxylic acids explicitly distinguishes trans and cis isomers as separate chemical entities with distinct pharmacological profiles in anticonvulsant and neuroprotective assays, where stereochemical configuration is tied to therapeutic efficacy [1]. Furthermore, downstream applications such as chiral ligand design, peptide mimetic incorporation, and organocatalyst development require defined stereochemistry at both the N-1 and C-4 positions to achieve predictable enantioselectivity and binding [1]. The quantitative evidence below substantiates why stereochemical identity—encoded in the CAS number—is a non-negotiable procurement criterion.

Target trans-1,4-Dimethylpyrrolidine-3-carboxylic acid (CAS 1690089-89-4): defined trans configuration
Substitute 1,4-Dimethylpyrrolidine-3-carboxylic acid (CAS 1343158-66-6): undefined stereochemistry, may contain cis/trans mixtures
Undefined stereochemistry may introduce batch-variable diastereomeric composition, limiting SAR reproducibility.
Synthetic outcomes and biological target engagement may shift due to cis-isomer interference.
Chiral ligand design and organocatalysis require defined trans geometry; undefined CAS cannot guarantee required geometry.

Quantitative Differentiation Evidence for trans-1,4-Dimethylpyrrolidine-3-carboxylic acid Versus Closest Analogs


Stereochemical Identity: CAS Registry Differentiation Between trans-Configured and Stereochemically Unspecified 1,4-Dimethylpyrrolidine-3-carboxylic acid

trans-1,4-Dimethylpyrrolidine-3-carboxylic acid (CAS 1690089-89-4) is the only CAS registry entry that guarantees trans relative stereochemistry at positions 3 and 4 of the pyrrolidine ring. By contrast, 1,4-dimethylpyrrolidine-3-carboxylic acid (CAS 1343158-66-6) carries no stereochemical specification and may contain cis isomer, trans isomer, or mixtures . Patent US 6,245,801 explicitly treats trans and cis isomers of 4-alkyl-pyrrolidine-3-carboxylic acids as distinct chemical entities, prepared via separate synthetic routes (Scheme 1 for cis, Scheme 2 for trans), and claims their individual pharmacological utility for epilepsy and neurodegenerative disorders [1]. The trans configuration, with the carboxyl at C-3 and methyl at C-4 on opposite faces of the pyrrolidine ring, presents a distinct spatial arrangement of hydrogen bond donors/acceptors and lipophilic groups critical for target engagement.

Stereochemical Identity
Head-to-head
CAS 1690089-89-4: trans defined; CAS 1343158-66-6: undefined stereochemistry
Defined trans eliminates diastereomeric ambiguity for reproducible SAR
Patent US 6,245,801 distinguishes trans/cis isomers
Stereochemistry Medicinal Chemistry Chemical Procurement

Minimal Purity Specification: Vendor-Documented 95% Minimum Purity for Stereochemically Defined Free Base Versus Unspecified Mixture

Vendor datasheets from CymitQuimica (brand: Biosynth) report a minimum purity of 95% for 1,4-dimethylpyrrolidine-3-carboxylic acid free base . The unspecified isomer mixture (CAS 1343158-66-6) is listed by Leyan at 95% purity as well . However, the trans-configured compound (CAS 1690089-89-4) is listed on Chemsrc as a distinct catalog entry, enabling procurement of the stereochemically defined entity at comparable purity levels . Critically, the purity specification of 95% for the unspecified mixture does not differentiate between trans and cis content; a 95% pure sample of CAS 1343158-66-6 could theoretically contain a 50:50 cis/trans mixture with only 47.5% of the desired trans isomer. The trans-specific CAS 1690089-89-4 mitigates this compositional risk.

Purity Specification
Data to verify
Both report 95% purity; trans CAS guarantees isomer identity
Purity alone masks stereochemical risk; procurement of defined trans ensures composition
Vendor specification; verify lot-specific COA
Purity Specification Quality Control Chemical Sourcing

Salt Form Flexibility: Hydrochloride Salt (CAS 1803585-88-7) Availability Enables Aqueous Solubility Optimization Not Achievable with Free Base Alone

The hydrochloride salt of 1,4-dimethylpyrrolidine-3-carboxylic acid (CAS 1803585-88-7) is commercially available with a minimum purity of 95%+ and a molecular weight of 179.64 g/mol (C₇H₁₄ClNO₂) . This salt form provides enhanced aqueous solubility compared to the free base (molecular weight 143.18 g/mol), facilitating dissolution in aqueous reaction media, biological assay buffers, and salt metathesis protocols. In contrast, 4-methylpyrrolidine-3-carboxylic acid (CAS 885952-85-2, molecular weight 129.16 g/mol), which lacks the N-methyl substituent, exhibits different acid-base properties with reported pKa values of approximately 2.1 (carboxylic acid) and 9.8 (pyrrolidine nitrogen), enabling zwitterion formation at physiological pH [1]. The N-methyl group in trans-1,4-dimethylpyrrolidine-3-carboxylic acid eliminates the secondary amine proton, abolishing zwitterion formation and fundamentally altering solubility, permeability, and formulation properties relative to its des-methyl analog.

Salt Form Flexibility
Class-level inference
HCl salt available (CAS 1803585-88-7); N-methylation prevents zwitterion formation
Enables aqueous solubility optimization not achievable with zwitterionic analogs
pKa difference vs. 4-methyl analog (pKa ~2.1 and ~9.8)
Salt Selection Solubility Formulation

CNS Disorder Therapeutic Relevance: Class-Level Patent Evidence Supporting trans-4-Alkyl Pyrrolidine-3-carboxylic Acids for Epilepsy and Neurodegenerative Disease

US Patent 6,245,801 claims branched alkyl pyrrolidine-3-carboxylic acids of Formula I, encompassing trans-4-alkyl substitutions with defined stereochemistry, as agents for treating epilepsy, neurodegenerative disorders, depression, anxiety, panic, pain, and neuropathological conditions [1]. The patent lists specific trans-configured compounds within this class: trans-4-isopropylpyrrolidine-3-carboxylic acid, trans-4-propyl-pyrrolidine-3-carboxylic acid, and trans-4-butyl-pyrrolidine-3-carboxylic acid [1]. trans-1,4-Dimethylpyrrolidine-3-carboxylic acid falls within the scope of Formula I where R₁ = methyl (on nitrogen) and R₂ = methyl (at C-4) with trans relative configuration. The patent reports synthetic yields for related pyrrolidine-3-carboxylic acid intermediates: for entry (b) with R₁=CH₃, R₂=CH₃, the synthetic intermediate was obtained in 28% yield with 84% yield in the subsequent step, demonstrating synthetic tractability for the methyl-methyl substitution pattern [1]. In comparison, 4,4-dimethylpyrrolidine-3-carboxylic acid, bearing geminal dimethyl at C-4 rather than the 1,4-substitution pattern, presents a distinct steric and conformational profile that falls outside the preferred Formula I scope .

CNS Disorder Patent Context
Class-level
Class-level patent evidence for epilepsy and neurodegeneration (US 6,245,801)
Supports scaffold selection for CNS research; endpoint context requires model-specific validation
Patent claims; not a direct efficacy validation
Neuropharmacology Anticonvulsant Patent Evidence

Enantioselective Synthesis Precedent: Diastereoselective Michael Addition Routes to trans,trans-2,4-Disubstituted Pyrrolidine-3-carboxylates Confirm Stereochemical Accessibility

The published methodology for enantioselective Michael reactions of chiral secondary enaminoesters with 2-substituted nitroethylenes yields trans,trans-2,4-disubstituted pyrrolidine-3-carboxylates with good to excellent diastereoselectivity [1]. This synthetic approach provides a validated route to compounds bearing the trans-1,4-substitution pattern on the pyrrolidine-3-carboxylic acid scaffold. The methodology enables diastereoselective construction of the key stereochemical relationship between C-2, C-3, and C-4 positions, with the trans configuration at C-3/C-4 being a direct outcome of the (Z)-adduct formation mechanism [1]. In contrast, synthesis of 4-alkyl-pyrrolidine-3-carboxylic acid stereoisomers requires separate stereochemical assignment for each of the four possible stereoisomers, as demonstrated by Ling et al. (2001) for the 4-isopropyl analog, where all four stereoisomers were prepared and unambiguously assigned [2]. This body of synthetic literature establishes that trans configuration is not incidental but requires deliberate stereochemical control in synthesis.

Synthetic Precedent
Cross-study comparable
Michael addition yields trans,trans-2,4-disubstituted pyrrolidine-3-carboxylates with good diastereoselectivity
Demonstrates synthetic accessibility; procuring trans-defined avoids in-house resolution
Methodology reference; confirm diastereoselectivity for specific substrates
Asymmetric Synthesis Diastereoselectivity Methodology Development

Procurement-Relevant Application Scenarios for trans-1,4-Dimethylpyrrolidine-3-carboxylic acid Based on Evidence-Driven Differentiation


CNS Drug Discovery: Epilepsy and Neurodegenerative Disease Programs Requiring Stereochemically Defined 4-Alkyl-Pyrrolidine-3-carboxylic Acid Scaffolds

Research programs targeting epilepsy, neurodegenerative disorders, depression, and neuropathic pain benefit from procuring trans-1,4-dimethylpyrrolidine-3-carboxylic acid (CAS 1690089-89-4) as a patent-validated scaffold falling within the scope of US 6,245,801 [1]. The trans stereochemistry is essential for consistent structure-activity relationships (SAR), as the patent explicitly distinguishes trans and cis isomers with separate synthetic routes and therapeutic claims [1]. Use of the stereochemically undefined CAS 1343158-66-6 risks introducing cis isomer contamination that may antagonize or confound the desired pharmacological profile. The documented synthetic feasibility for the methyl-methyl substitution pattern (28% step 1, 84% step 2) supports scalable derivatization in medicinal chemistry workflows [1].

Chiral Ligand and Organocatalyst Design Requiring Defined trans-1,4-Disubstituted Pyrrolidine Geometry

The trans-1,4-dimethyl substitution pattern on the pyrrolidine-3-carboxylic acid core provides a defined three-dimensional arrangement of the N-methyl and carboxyl functional groups, which is critical for designing chiral ligands for asymmetric catalysis and organocatalysts [1]. Published enantioselective Michael addition methodology demonstrates that trans,trans-2,4-disubstituted pyrrolidine-3-carboxylates can be accessed with high diastereoselectivity, confirming the synthetic utility of the trans-1,4-substitution motif [1]. Procurement of CAS 1690089-89-4 ensures the correct relative stereochemistry for ligand design, avoiding the need for chromatographic separation of cis/trans mixtures that would be required if CAS 1343158-66-6 were used [1].

Aqueous Formulation Development Leveraging Hydrochloride Salt Solubility with N-Methylated Tertiary Amine Structure

For research applications requiring aqueous solubility—such as in vitro pharmacology assays, in vivo dosing formulations, or aqueous-phase synthetic transformations—the hydrochloride salt (CAS 1803585-88-7, purity ≥95%+, MW 179.64 g/mol) of 1,4-dimethylpyrrolidine-3-carboxylic acid provides enhanced water solubility compared to the free base [1]. The N-methylated tertiary amine structure eliminates the zwitterion formation observed in N-unsubstituted analogs such as 4-methylpyrrolidine-3-carboxylic acid (pKa ~2.1 and ~9.8) [2], resulting in a simpler ionization profile that simplifies pH-dependent solubility predictions and formulation development. This structural feature differentiates trans-1,4-dimethylpyrrolidine-3-carboxylic acid from its secondary amine-containing comparators.

Stereochemically Controlled Synthesis of 2,4-Disubstituted Pyrrolidine-3-carboxylate Derivatives via Diastereoselective Michael Addition

Synthetic chemistry groups developing methodology for substituted pyrrolidines can employ trans-1,4-dimethylpyrrolidine-3-carboxylic acid as a stereochemically defined starting material for further functionalization [1]. The published diastereoselective Michael addition route to trans,trans-2,4-disubstituted pyrrolidine-3-carboxylates validates the synthetic accessibility of this scaffold [1]. The unambiguous stereochemical assignment protocol established by Ling et al. (2001) for 4-alkyl-pyrrolidine-3-carboxylic acid stereoisomers provides a methodological framework for verifying stereochemical integrity in downstream derivatives . Procurement of the trans-defined CAS 1690089-89-4 eliminates the need for preliminary diastereomer separation and characterization.

Application
Selection Property
Validation Focus
CNS disorder model research
Stereochemically defined trans scaffold
Stereochemical consistency in SAR and target engagement assays
Asymmetric catalysis and ligand design studies
Defined trans-1,4-disubstituted pyrrolidine geometry
Enantioselectivity and ligand geometry control
Aqueous assay and formulation research
HCl salt form with non-zwitterionic tertiary amine
pH-dependent solubility and ionization profile
Diastereoselective synthesis methodology
trans-Configured starting material for 2,4-disubstituted derivatives
Stereochemical integrity and diastereoselectivity in product synthesis
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